Methyl 2-heptenoate

Description

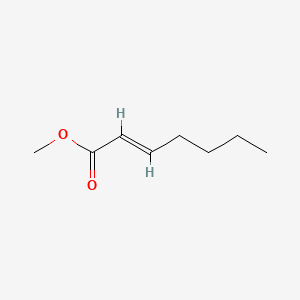

Structure

2D Structure

3D Structure

Properties

CAS No. |

38693-91-3 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

methyl hept-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

IQQDLHGWGKEQDS-UHFFFAOYSA-N |

SMILES |

CCCCC=CC(=O)OC |

Canonical SMILES |

CCCCC=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methyl 2-Heptenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to methyl 2-heptenoate, a valuable unsaturated ester intermediate in organic synthesis. The focus is on providing detailed mechanistic insights, experimental protocols, and comprehensive data to aid in the practical application of these methods. The Horner-Wadsworth-Emmons reaction is highlighted as the principal and most efficient method for this transformation, with the Wittig reaction presented as a viable alternative.

Core Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through the olefination of pentanal. This involves the formation of a carbon-carbon double bond by reacting the aldehyde with a phosphorus-stabilized carbanion. The two most prominent methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes from aldehydes and stabilized phosphonate carbanions.[1][2] In the synthesis of this compound, this involves the reaction of pentanal with the anion of trimethyl phosphonoacetate.

The key advantages of the HWE reaction over the classical Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, which often leads to higher yields and easier purification due to the water-soluble nature of the phosphate byproduct.[3]

Mechanism:

The reaction mechanism proceeds through the following key steps:

-

Deprotonation: A base, such as sodium methoxide, deprotonates the trimethyl phosphonoacetate at the carbon alpha to the phosphonate and carbonyl groups, forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of pentanal, leading to the formation of a tetrahedral intermediate.

-

Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination fashion, yielding the (E)-alkene, methyl (E)-2-heptenoate, and a water-soluble phosphate byproduct.[4]

Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphonium ylide to convert aldehydes or ketones into alkenes. For the synthesis of this compound, pentanal would be reacted with methyl (triphenylphosphoranylidene)acetate. Stabilized ylides, such as the one used in this synthesis, generally lead to the formation of the (E)-alkene.

Mechanism:

The mechanism of the Wittig reaction with a stabilized ylide involves:

-

Ylide Formation: The corresponding phosphonium salt is deprotonated by a base to form the phosphorus ylide. In this case, methyl (triphenylphosphoranylidene)acetate is a stable ylide and can often be purchased and used directly.

-

Nucleophilic Attack: The ylide attacks the carbonyl carbon of pentanal.

-

Oxaphosphetane Formation: A four-membered oxaphosphetane intermediate is formed.

-

Decomposition: The oxaphosphetane collapses to yield the alkene product and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

References

Spectroscopic Analysis of Methyl (E)-2-Heptenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of methyl (E)-2-heptenoate. This document details predicted ¹H and ¹³C NMR data, outlines a standard experimental protocol for data acquisition, and visualizes key structural relationships and procedural workflows.

Predicted Spectroscopic Data

Due to the limited availability of public, experimentally derived NMR data for methyl (E)-2-heptenoate, the following data has been generated using a reliable online prediction tool (NMRDB.org). This predicted data serves as a robust reference for the identification and structural elucidation of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of methyl (E)-2-heptenoate in CDCl₃ at 400 MHz is summarized in the table below. The data includes predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal, the coupling constants (J) in Hertz (Hz), and the integration value.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 5.82 | dt | 15.6, 1.4 | 1H |

| H-3 | 6.95 | dt | 15.6, 7.0 | 1H |

| H-4 | 2.21 | q | 7.0 | 2H |

| H-5 | 1.45 | sextet | 7.3 | 2H |

| H-6 | 1.32 | sextet | 7.5 | 2H |

| H-7 | 0.91 | t | 7.4 | 3H |

| O-CH₃ | 3.73 | s | - | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of methyl (E)-2-heptenoate in CDCl₃ at 100 MHz is presented below. The table includes the predicted chemical shifts (δ) in parts per million (ppm) for each carbon atom.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 166.8 |

| C-2 | 121.2 |

| C-3 | 149.8 |

| C-4 | 34.2 |

| C-5 | 30.2 |

| C-6 | 22.3 |

| C-7 | 13.9 |

| O-CH₃ | 51.4 |

Experimental Protocol for NMR Spectroscopic Analysis

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample such as methyl (E)-2-heptenoate.

1. Sample Preparation:

-

Materials: High-quality 5 mm NMR tube, NMR solvent (e.g., deuterated chloroform, CDCl₃, with 0.03% v/v tetramethylsilane - TMS), Pasteur pipette, and the liquid sample (methyl (E)-2-heptenoate).

-

Procedure:

-

Ensure the NMR tube is clean and dry.

-

Using a clean Pasteur pipette, add approximately 0.5-0.7 mL of the deuterated solvent into the NMR tube.

-

Add 1-2 drops of the liquid sample, methyl (E)-2-heptenoate, to the solvent in the NMR tube.

-

Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.

-

Carefully wipe the outside of the NMR tube with a lint-free tissue.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Procedure:

-

Insert the prepared NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

-

Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR:

-

Load a standard proton experiment.

-

Set the spectral width to approximately 12-16 ppm, centered around 6-8 ppm.

-

Set the number of scans (typically 8-16 for a concentrated sample).

-

Acquire the free induction decay (FID).

-

-

For ¹³C NMR:

-

Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

-

Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.

-

Set the number of scans (typically 64-1024 or more, as ¹³C is less sensitive).

-

Acquire the FID.

-

-

3. Data Processing and Analysis:

-

Software: Use appropriate NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).

-

Procedure:

-

Apply a Fourier transform to the acquired FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks in both spectra and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the workflow of NMR analysis and the chemical structure of methyl (E)-2-heptenoate with its key NMR correlations.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Structure and Key Predicted NMR Assignments.

Unveiling the Natural Origins of Methyl 2-Heptenoate: A Technical Guide

For Immediate Release

[City, State] – [Date] – Methyl 2-heptenoate, a volatile organic compound with applications in the flavor, fragrance, and pharmaceutical industries, has been a subject of interest for researchers seeking natural and sustainable sources. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailing the analytical methodologies for its identification and quantification, and exploring its potential biosynthetic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural compounds.

Natural Occurrence of this compound

The primary documented natural source of this compound is in fermented beverages, specifically wine. While often present as a minor volatile component, its contribution to the overall aroma profile can be significant. The presence of this compound in wine is likely a result of the metabolic activities of yeast during the fermentation process.

Quantitative Data Summary

To date, specific quantitative data for this compound in various natural sources remains limited in publicly accessible scientific literature. The table below is structured to be populated as more research becomes available.

| Natural Source | Variety/Strain | Concentration Range (µg/L) | Analytical Method | Reference |

| Wine | Vitis vinifera | Data not available | GC-MS | [Future Research] |

Experimental Protocols for Identification and Quantification

The gold-standard for the analysis of volatile and semi-volatile organic compounds, such as this compound, in complex matrices like wine is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized experimental protocol based on common practices for wine volatile analysis.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the concentration of volatile analytes from a liquid or solid sample prior to GC-MS analysis.

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath

-

Internal standard (e.g., 2-octanol)

Procedure:

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add a known concentration of the internal standard to the vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Seal the vial with the cap and septum.

-

Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless for a set time (e.g., 1 min)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at 5°C/min

-

Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard.

-

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in wine yeast has not been fully elucidated. However, it is hypothesized to be a byproduct of fatty acid metabolism. The diagram below illustrates a plausible pathway.

Caption: Hypothetical pathway for this compound biosynthesis in yeast.

Experimental Workflow

The overall workflow for the identification and quantification of this compound from a natural source like wine is depicted in the following diagram.

Caption: Workflow for analyzing this compound in wine.

Conclusion

While the presence of this compound in wine has been reported, there is a clear need for further research to quantify its concentration in a wider range of wine varieties and other natural sources. The methodologies outlined in this guide provide a robust framework for such investigations. A deeper understanding of its natural origins and biosynthetic pathways will be invaluable for its sustainable production and application in various industries.

An In-depth Technical Guide to the Isomers of Methyl 2-Heptenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-heptenoate, a member of the α,β-unsaturated ester class of organic compounds, presents a landscape of isomeric diversity with significant implications for chemical synthesis, materials science, and pharmacology. The presence of a carbon-carbon double bond and a carbonyl group in conjugation gives rise to both geometric and positional isomers, each possessing unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the isomers of this compound, with a focus on their synthesis, characterization, and potential biological relevance. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds.

Isomers of Methyl Heptenoate

The isomers of methyl heptenoate can be broadly categorized into geometric isomers and positional isomers.

-

Geometric Isomers (E/Z Isomers) of this compound: Due to the restricted rotation around the C2-C3 double bond, this compound exists as two geometric isomers: (E)-methyl 2-heptenoate and (Z)-methyl 2-heptenoate. The (E)-isomer, where the main carbon chains are on opposite sides of the double bond, is generally the more thermodynamically stable.

-

Positional Isomers: The position of the double bond in the heptenoate chain can vary, leading to several positional isomers, including:

-

Methyl 3-heptenoate

-

Methyl 4-heptenoate

-

Methyl 5-heptenoate

-

Methyl 6-heptenoate

-

Each of these positional isomers can also exist as E and Z geometric isomers (where applicable).

Physicochemical Properties

The different isomeric forms of methyl heptenoate exhibit distinct physical and spectroscopic properties. A summary of available data is presented below.

| Property | (E)-Methyl 2-heptenoate | (Z)-Methyl 2-heptenoate | Methyl 3-heptenoate (E/Z mixture) | Methyl 4-heptenoate (Z-isomer) | Methyl 6-heptenoate |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [1] | 142.20 g/mol | 142.20 g/mol | 142.20 g/mol [2] | 142.20 g/mol [3] |

| Boiling Point | Not available | Not available | Not available | Not available | Not available |

| Density | Not available | Not available | Not available | Not available | 0.909 g/mL at 25 °C[3] |

| Refractive Index | Not available | Not available | Not available | Not available | n20/D 1.426[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

(E)-Methyl 2-heptenoate: The proton NMR spectrum of the (E)-isomer is characterized by a doublet of triplets for the proton at C3 and a doublet for the proton at C2, with a coupling constant (J) of approximately 15-16 Hz, indicative of the trans configuration. The methyl ester protons typically appear as a singlet around 3.7 ppm.

-

(Z)-Methyl 2-heptenoate: The (Z)-isomer exhibits a smaller coupling constant (J ≈ 10-12 Hz) for the vinyl protons. The chemical shifts of the allylic protons are also influenced by the stereochemistry of the double bond.

¹³C NMR:

The chemical shifts of the carbons in the double bond and the carbonyl carbon are diagnostic in distinguishing between the isomers.

Infrared (IR) Spectroscopy

The IR spectra of methyl heptenoate isomers show characteristic absorptions for the C=O stretch of the ester group (around 1720-1740 cm⁻¹) and the C=C stretch (around 1640-1680 cm⁻¹). The out-of-plane bending vibrations for the C-H bonds on the double bond can sometimes help in distinguishing between E and Z isomers.

Mass Spectrometry (MS)

The mass spectra of the isomers will show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns can provide information about the structure, although they may be very similar for the different isomers.

Experimental Protocols

Synthesis of this compound Isomers

1. Synthesis of (E)-Methyl 2-heptenoate via Horner-Wadsworth-Emmons Reaction

This reaction provides excellent stereoselectivity for the (E)-isomer.[4][5]

-

Materials:

-

Pentanal

-

Trimethyl phosphonoacetate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cooling in an ice bath.

-

Trimethyl phosphonoacetate is added dropwise to the cooled sodium methoxide solution with stirring.

-

After stirring for 30 minutes at room temperature, the reaction mixture is cooled again in an ice bath.

-

A solution of pentanal in diethyl ether is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure (E)-methyl 2-heptenoate.

-

2. Synthesis of (Z)-Methyl 2-heptenoate via Wittig Reaction

The Wittig reaction, particularly with unstabilized or semi-stabilized ylides, can favor the formation of the (Z)-alkene.

-

Materials:

-

(Butoxymethyl)triphenylphosphonium chloride

-

n-Butyllithium in hexanes

-

Pentanal

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A suspension of (butoxymethyl)triphenylphosphonium chloride in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium is added dropwise, and the resulting deep red solution is stirred at -78 °C for 30 minutes.

-

Pentanal is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched with a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield (Z)-methyl 2-heptenoate.

-

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to ¹H NMR.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions: Use a capillary column suitable for the analysis of fatty acid methyl esters (e.g., a DB-5ms or HP-5ms column). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

MS Conditions: Use electron ionization (EI) at 70 eV. The mass analyzer can be scanned over a range of m/z 40-400.

Biological Activity and Signaling Pathways

α,β-Unsaturated carbonyl compounds, including this compound isomers, are known to be reactive electrophiles. This reactivity is the basis for their potential biological activities, which can be both therapeutic and toxicological.

Keap1-Nrf2 Signaling Pathway

One of the key signaling pathways affected by electrophiles is the Keap1-Nrf2 pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation by the Keap1 protein. Electrophiles, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2.[9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.

NF-κB Signaling Pathway

α,β-Unsaturated carbonyl compounds can also modulate inflammatory responses through the NF-κB signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] The electrophilic nature of this compound allows it to potentially react with key signaling proteins in the NF-κB pathway, such as IKK (IκB kinase), which can lead to either activation or inhibition of the pathway depending on the specific cellular context and the concentration of the compound.

Experimental Workflow for Assessing Cytotoxicity

A common method to assess the biological activity of compounds like this compound is to measure their cytotoxicity in a relevant cell line.

References

- 1. research.rug.nl [research.rug.nl]

- 2. methyl (Z)-4-heptenoate, 39924-30-6 [thegoodscentscompany.com]

- 3. Methyl 6-heptenoate = 95 GC 1745-17-1 [sigmaaldrich.com]

- 4. CN110981710A - Method for synthesizing methyl heptenone from isoprene - Google Patents [patents.google.com]

- 5. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 6. Keap1-Nrf2 signaling pathway: mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-Heptenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-heptenoate, a volatile organic compound with the chemical formula C₈H₁₄O₂, is an α,β-unsaturated ester recognized for its characteristic fruity aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral data, and a thorough analysis of its reactivity. Key synthetic and reaction protocols are presented, offering practical insights for laboratory applications. Furthermore, this document elucidates a representative analytical workflow for the quality control of this compound in commercial applications, providing a framework for its analysis in complex matrices.

Chemical and Physical Properties

This compound is a fatty acid ester.[1][2] Its fundamental properties are summarized in the table below. While experimental data for some properties are scarce, computed values from reliable databases offer valuable estimations.

| Property | Value | Source |

| IUPAC Name | methyl (E)-hept-2-enoate | [1] |

| CAS Number | 22104-69-4 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| XLogP3 | 2.5 | [1] |

| Appearance | Clear, colorless liquid (presumed) |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~166 |

| Cα | ~121 |

| Cβ | ~145 |

| Methoxy (-OCH₃) | ~51 |

| Alkyl Chain Carbons | 13-31 |

Predicted ¹H NMR Chemical Shifts:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Hα | ~5.8 | d | ~16 |

| Hβ | ~6.9 | dt | ~16, ~7 |

| Methoxy (-OCH₃) | ~3.7 | s | - |

| Methylene (-CH₂-) adjacent to Cβ | ~2.2 | q | ~7 |

| Other alkyl protons | 0.9 - 1.5 | m | - |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Key GC-MS Fragmentation Data: [1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 55 | 99.99 | [C₄H₇]⁺ |

| 87 | 95.59 | [M - C₄H₉]⁺ (McLafferty rearrangement) |

| 41 | 84.58 | [C₃H₅]⁺ |

| 113 | 59.14 | [M - C₂H₅]⁺ |

| 27 | 50.20 | [C₂H₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1720 |

| C=C (alkene) | ~1650 |

| C-O (ester) | ~1250-1160 |

| =C-H (alkene) | ~3030 |

Reactivity and Key Reactions

As an α,β-unsaturated ester, this compound exhibits reactivity at the carbonyl group, the carbon-carbon double bond, and the α-carbon.

Synthesis

3.1.1. Horner-Wadsworth-Emmons Reaction

A common and stereoselective method for the synthesis of (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction.[3][4] This involves the reaction of a phosphonate carbanion with an aldehyde.

Experimental Protocol: Synthesis of Methyl (E)-hept-2-enoate

-

Phosphonate Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the ylide.

-

Reaction with Aldehyde: To the cooled ylide solution, add pentanal dropwise via a syringe, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl (E)-hept-2-enoate.

3.1.2. Fischer Esterification

Alternatively, this compound can be synthesized via Fischer esterification of (E)-hept-2-enoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of (E)-hept-2-enoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (E)-hept-2-enoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by distillation.

Characteristic Reactions

3.2.1. Michael (1,4-Conjugate) Addition

The electron-withdrawing nature of the ester group makes the β-carbon of the double bond electrophilic and susceptible to attack by soft nucleophiles in a Michael addition reaction.

Experimental Protocol: Michael Addition of Diethyl Malonate

-

Enolate Formation: In a suitable flask, dissolve diethyl malonate in ethanol. Add a catalytic amount of a base, such as sodium ethoxide, and stir for 15 minutes at room temperature to generate the enolate.

-

Addition to this compound: Add this compound to the enolate solution and heat the mixture to reflux for 6-8 hours.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting diester by vacuum distillation or column chromatography.

3.2.2. Diels-Alder Reaction

The double bond in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. The presence of the electron-withdrawing ester group enhances the reactivity of the dienophile.

Experimental Protocol: Diels-Alder Reaction with 1,3-Butadiene

-

Reaction Setup: In a high-pressure reaction vessel, dissolve this compound in a suitable solvent like toluene.

-

Diene Addition: Cool the vessel and add an excess of liquefied 1,3-butadiene.

-

Reaction Conditions: Seal the vessel and heat it to 150-180 °C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, carefully vent the excess butadiene. Concentrate the reaction mixture under reduced pressure and purify the cycloadduct by column chromatography.

3.2.3. Hydrolysis

The ester functionality can be hydrolyzed under acidic or basic conditions to yield (E)-hept-2-enoic acid.

Experimental Protocol: Basic Hydrolysis

-

Reaction: Dissolve this compound in a mixture of ethanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

-

Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain (E)-hept-2-enoic acid.

3.2.4. Reduction

The ester and the double bond can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield hept-2-en-1-ol.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Ester Addition: Add a solution of this compound in diethyl ether dropwise to the stirred suspension at 0 °C.

-

Reaction and Work-up: After the addition, allow the mixture to stir at room temperature for 1-2 hours. Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to yield hept-2-en-1-ol.

Analytical Workflow and Applications

This compound is utilized in the flavor and fragrance industry.[5][6] A robust analytical workflow is essential for its quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quality Control

A typical workflow for the quality control of this compound in a fragrance or flavor mixture involves GC-MS for separation and identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent like hexane. Add an internal standard (e.g., methyl octanoate) for quantification.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library. Quantify using the peak area ratio to the internal standard.

Logical Workflow for Quality Control

References

An In-depth Technical Guide to Methyl (E)-hept-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (E)-hept-2-enoate is an organic compound classified as an α,β-unsaturated ester. Its structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group, makes it a versatile synthon in organic chemistry and a molecule of interest for various applications, including fragrance, flavor, and potentially as a building block in the synthesis of more complex biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and potential applications.

Chemical Identity and Structural Formula

The structural formula of methyl (E)-hept-2-enoate is presented below. The "(E)" designation indicates that the higher priority groups on the double-bonded carbons (the butyl group and the ester group) are on opposite sides of the double bond, resulting in a trans configuration.

Structural Formula:

Key Identifiers:

-

IUPAC Name: methyl (E)-hept-2-enoate[1]

-

Synonyms: methyl (2E)-hept-2-enoate, methyl trans-2-heptenoate[1]

-

Molecular Formula: C₈H₁₄O₂[1]

-

Molecular Weight: 142.20 g/mol [1]

-

SMILES: CCCC/C=C/C(=O)OC[1]

-

InChI: InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3/b7-6+[1]

Physicochemical Properties

The physicochemical properties of methyl (E)-hept-2-enoate are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| Physical State | Liquid | Inferred |

| Boiling Point | 194-195 °C (for ethyl ester) | Analogous Compound[3] |

| Density | 0.885-0.891 g/cm³ @ 25°C (for ethyl ester) | Analogous Compound[3] |

| Refractive Index | 1.435-1.441 @ 20°C (for ethyl ester) | Analogous Compound[3] |

| Solubility | Soluble in alcohol | [3] |

| Water Solubility | 480.5 mg/L @ 25 °C (estimated) | |

| logP (o/w) | 2.5 (Computed) | [1] |

Experimental Protocols

Synthesis of Methyl (E)-hept-2-enoate

Methyl (E)-hept-2-enoate can be synthesized through several established methods in organic chemistry. Two common and effective routes are the Wittig reaction and the Fischer esterification.

The Wittig reaction is a highly versatile method for the stereoselective synthesis of alkenes. For the preparation of methyl (E)-hept-2-enoate, a stabilized phosphorus ylide is reacted with pentanal. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

Experimental Protocol (General):

-

Preparation of the Phosphonium Ylide:

-

To a solution of triphenylphosphine in an appropriate solvent (e.g., toluene), add methyl bromoacetate.

-

Heat the mixture under reflux to form the corresponding phosphonium salt.

-

After cooling, the salt is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

-

The phosphonium salt is then deprotonated using a base (e.g., sodium methoxide) in an anhydrous solvent (e.g., methanol or DMF) to generate the ylide in situ.

-

-

Wittig Reaction:

-

The solution of the generated ylide is cooled in an ice bath.

-

Pentanal is added dropwise to the ylide solution with continuous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure methyl (E)-hept-2-enoate.

-

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol (General):

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, (E)-hept-2-enoic acid is dissolved in an excess of methanol, which also serves as the solvent.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the solution.

-

-

Reaction Execution:

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC or GC.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess methanol is removed by rotary evaporation.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude ester.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

-

Analytical Characterization

The structure and purity of synthesized methyl (E)-hept-2-enoate are typically confirmed using spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a coupling constant (J) of approximately 15-16 Hz, confirming the (E)-stereochemistry. Other expected signals include a singlet for the methoxy protons, and multiplets for the protons of the butyl chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two olefinic carbons, the methoxy carbon, and the four carbons of the butyl group.

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 142. Key fragment ions would arise from the cleavage of the ester group and the alkyl chain.

The IR spectrum will exhibit a strong absorption band around 1720-1730 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester. A band around 1650 cm⁻¹ is characteristic of the C=C double bond stretching.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the scientific literature regarding the direct involvement of methyl (E)-hept-2-enoate in biological signaling pathways or its detailed pharmacological activities. However, α,β-unsaturated esters as a class of compounds are known to participate in various biological processes. They are often Michael acceptors and can react with nucleophilic residues in proteins, such as cysteine, which can modulate the function of enzymes and transcription factors.

Further research is required to elucidate the specific biological targets and mechanisms of action for methyl (E)-hept-2-enoate, which could unveil its potential in drug development, for instance, as a covalent modifier of specific protein targets.

Visualizations

Synthesis Workflow: Wittig Reaction

The following diagram illustrates the general workflow for the synthesis of methyl (E)-hept-2-enoate via the Wittig reaction.

Caption: Workflow for the synthesis of methyl (E)-hept-2-enoate.

Analytical Workflow: GC-MS Analysis

This diagram outlines the typical workflow for the analysis of a synthesized sample of methyl (E)-hept-2-enoate using Gas Chromatography-Mass Spectrometry.

Caption: Workflow for the GC-MS analysis of methyl (E)-hept-2-enoate.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-Heptenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of methyl 2-heptenoate. The information is curated for professionals in research and development who require precise data for experimental design, process development, and substance characterization. This document includes a summary of quantitative data, detailed experimental protocols for determining key physical properties, and a logical workflow for substance characterization.

Core Physical and Chemical Properties

This compound is an unsaturated fatty acid methyl ester. Its structure, consisting of a seven-carbon chain with a double bond at the second position and a methyl ester group, dictates its physical characteristics. It is recognized as a fatty acid ester.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | methyl (E)-hept-2-enoate | [1][] |

| Molecular Formula | C₈H₁₄O₂ | [1][] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Clear liquid | [3] |

| Odor | Fruity, floral | [3] |

| Boiling Point | ~180 °C (at standard atmospheric pressure) | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); less soluble in water. | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the primary physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point is a critical indicator of purity. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Principle: A small sample of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling corresponds to the boiling point.

Apparatus:

-

Thiele tube or a beaker with heating oil (e.g., paraffin oil or concentrated sulfuric acid)

-

Thermometer (0-200 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or hot plate

-

Stand with clamp

Procedure:

-

Sample Preparation: Fill the fusion tube with this compound to a depth of about 2-3 cm.

-

Capillary Insertion: Place the capillary tube, with its sealed end uppermost, into the fusion tube containing the sample.

-

Apparatus Assembly: Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the bottom of the tube is level with the thermometer bulb. The rubber band should remain above the level of the heating liquid.[5]

-

Heating: Clamp the thermometer and immerse the assembly into the Thiele tube or oil bath. Heat the side arm of the Thiele tube or the oil bath gently and evenly.[5][6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Note the temperature (T1) when a rapid and continuous stream of bubbles is observed.[5][6]

-

Cooling and Measurement: Stop heating and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature (T2).

-

Calculation: The boiling point is the average of T1 and T2.

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property used for substance identification.

Principle: The density is calculated by accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Pipette

-

Temperature-controlled water bath (optional, for high precision)

Procedure:

-

Measure Mass of Empty Vessel: Clean and thoroughly dry the pycnometer or volumetric flask. Weigh the empty vessel on the analytical balance and record its mass (m1).

-

Fill with Liquid: Carefully fill the vessel with this compound up to the calibration mark. Use a pipette for accuracy. Ensure there are no air bubbles.

-

Measure Mass of Filled Vessel: Weigh the filled vessel and record its mass (m2).

-

Determine Volume: The volume (V) is the calibrated volume of the pycnometer or flask.

-

Calculation: Calculate the mass of the liquid (m = m2 - m1). The density (ρ) is then calculated using the formula: ρ = m / V

The process should be repeated multiple times to ensure accuracy, and the average value should be reported.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property for a pure substance.

Principle: An Abbe refractometer is commonly used, which measures the critical angle of total internal reflection between a prism of known refractive index and the liquid sample.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens paper and ethanol for cleaning

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Temperature Control: Connect the refractometer to the constant temperature circulator, typically set to 20°C or 25°C, and allow the prisms to equilibrate.

-

Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly with ethanol and a soft lens paper immediately after the measurement.

-

Replication: Repeat the measurement two to three more times and calculate the average value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid sample like this compound.

References

Technical Guide: Methyl 2-Heptenoate (CAS No. 22104-69-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-heptenoate, specifically the (E)-isomer, is an unsaturated fatty acid methyl ester (FAME). While not extensively studied for its therapeutic potential, its structural similarity to other biologically active short-chain fatty acid esters suggests it may be of interest in various research and development contexts. This document provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and a summary of the current, limited understanding of its biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of methyl (E)-2-heptenoate is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Chemical and Physical Properties of Methyl (E)-2-Heptenoate

| Property | Value | Source |

| CAS Number | 22104-69-4 | [1] |

| IUPAC Name | methyl (E)-hept-2-enoate | [2] |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Appearance | Colorless liquid (presumed) | General chemical properties |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water; soluble in organic solvents | General properties of esters |

| InChI Key | IQQDLHGWGKEQDS-VOTSOKGWSA-N | [3] |

| SMILES | CCCCC/C=C/C(=O)OC | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for Methyl (E)-2-Heptenoate

| Technique | Key Features and Observations |

| ¹H NMR | Data available, specific shifts not detailed in search results. |

| ¹³C NMR | Data available, specific shifts not detailed in search results. |

| GC-MS | Mass spectrum available with major fragments at m/z 55, 87, 41, 113, 27.[4] |

| IR Spectroscopy | Expected characteristic peaks for an α,β-unsaturated ester: C=O stretch (~1715-1730 cm⁻¹), C=C stretch, and C-O stretches (~1000-1300 cm⁻¹). |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the public domain, it can be readily synthesized using standard esterification methods. Below are two general protocols that can be adapted.

4.1.1. Fischer Esterification of 2-Heptenoic Acid

This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

-

Reactants: 2-Heptenoic acid, Methanol (in excess, can also be used as the solvent).

-

Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-heptenoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Perform a liquid-liquid extraction using a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

-

4.1.2. Transesterification

This method is useful if a different ester of 2-heptenoic acid is more readily available.

-

Reactants: An ester of 2-heptenoic acid (e.g., ethyl 2-heptenoate), Methanol.

-

Catalyst: A strong acid (e.g., H₂SO₄) or a strong base (e.g., sodium methoxide).

-

Procedure (Base-catalyzed):

-

In a flask with a reflux condenser, dissolve the starting ester in a large excess of methanol.

-

Add a catalytic amount of sodium methoxide.

-

Heat the mixture to reflux. The reaction is typically faster than Fischer esterification and can be monitored by TLC or GC.

-

Upon completion, cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

-

Remove the excess methanol by rotary evaporation.

-

The residue can be purified by distillation or chromatography as described above.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. The following is a general protocol for the analysis of fatty acid methyl esters (FAMEs) that is applicable to this compound.

-

Sample Preparation:

-

For biological samples, lipids are first extracted using a method such as the Folch or Bligh-Dyer procedure.

-

The extracted lipids are then transesterified to their corresponding FAMEs. A common method is to use a reagent like 14% boron trifluoride in methanol or methanolic HCl.

-

The resulting FAMEs are extracted into a nonpolar solvent like hexane.

-

The hexane layer is carefully collected, and the solvent may be evaporated to concentrate the sample, which is then reconstituted in a known volume of hexane for injection.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or a similar bonded polyethylene glycol (PEG) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: Increase to 180 °C at 10 °C/min.

-

Ramp 2: Increase to 240 °C at 5 °C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a pure standard and by searching against a mass spectral library (e.g., NIST). Quantification is typically performed using an internal standard.

-

Biological Activity and Relevance in Drug Development

Currently, there is a significant lack of publicly available data on the specific biological activities of this compound. Searches for its cytotoxicity, anti-cancer activity, or other pharmacological effects did not yield specific results for this compound.

However, it is worth noting that other short-chain fatty acids and their esters have been shown to possess a range of biological activities. For instance, some unsaturated fatty acids and their derivatives have been investigated for their anti-inflammatory, anti-microbial, and anti-cancer properties. The presence of the α,β-unsaturated ester moiety in this compound makes it a potential Michael acceptor, which could allow it to interact with biological nucleophiles, a mechanism of action for some therapeutic agents.

Given the current data gap, future research could focus on screening this compound for various biological activities, including but not limited to:

-

Cytotoxicity Assays: Against a panel of cancer cell lines to assess any potential anti-proliferative effects.

-

Anti-inflammatory Assays: Investigating its effects on inflammatory pathways in relevant cell models.

-

Antimicrobial Screening: Testing its efficacy against a range of pathogenic bacteria and fungi.

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological matrix using GC-MS.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a readily characterizable small molecule with well-defined physical and chemical properties. While standard protocols for its synthesis and analysis are available, there is a notable absence of research into its biological activities. For researchers in drug discovery and development, this compound represents an unexplored chemical entity that, based on the activities of structurally related molecules, may warrant further investigation. The protocols and data presented in this guide provide a solid foundation for such future studies.

References

Unveiling the Solubility Profile of Methyl 2-Heptenoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-heptenoate, a key intermediate in various chemical syntheses, within a range of common organic solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, details established experimental protocols for solubility determination, and offers visual representations of key workflows to aid in laboratory practice.

Core Concept: Solubility of this compound

This compound is an unsaturated ester with a molecular formula of C₈H₁₄O₂. Its structure, featuring both a polar ester group and a nonpolar hydrocarbon chain, dictates its solubility behavior. Generally, it is expected to be miscible with a variety of organic solvents, particularly those with moderate polarity. However, precise quantitative data is often necessary for process optimization and modeling.

Quantitative Solubility Data

It is crucial to note that the following data should be used as an estimation and for comparative purposes. Experimental verification of the solubility of this compound in the specific solvent system of interest is highly recommended.

| Solvent | Chemical Class | Polarity | Estimated Solubility of Ethyl Heptanoate | Citation |

| Ethanol (70%) | Alcohol | Polar | 1 mL in 3 mL | [1] |

| Ethanol | Alcohol | Polar | Soluble | [2] |

| Diethyl Ether | Ether | Nonpolar | Soluble | [2] |

| Chloroform | Halogenated | Nonpolar | Soluble | [3] |

| Water | Protic | Highly Polar | Insoluble | [3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended. These methods are widely accepted for determining the solubility of liquid solutes in liquid solvents.

Method 1: Gravimetric Method (for determining solubility at saturation)

This method is ideal for accurately quantifying the amount of solute that can be dissolved in a given amount of solvent at a specific temperature to create a saturated solution.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of the solute is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the mixture to settle, ensuring a clear supernatant is present.

-

Carefully withdraw a known volume of the supernatant using a syringe. To avoid temperature fluctuations that could affect solubility, this step should be performed at the equilibrium temperature.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved micro-droplets of the solute.

-

-

Quantification:

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish or beaker.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is completely removed, weigh the dish containing the residual this compound.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

The mass of the solvent is the total weight of the solution minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as g/100g of solvent or g/100mL of solvent.

-

Method 2: Shake-Flask Method (Visual/Qualitative to Semi-Quantitative)

This is a simpler, often preliminary, method to assess solubility and can be adapted for semi-quantitative results.

Materials:

-

This compound

-

A range of organic solvents

-

Graduated cylinders or pipettes

-

Test tubes or small vials with closures

Procedure:

-

Add a fixed volume (e.g., 1 mL) of the organic solvent to a test tube.

-

Incrementally add known volumes of this compound to the solvent.

-

After each addition, securely close the test tube and shake vigorously.

-

Observe the mixture for miscibility. If a single, clear phase is observed, the solute is soluble at that concentration. If the solution becomes cloudy or two distinct layers form, the solubility limit has been exceeded.

-

The approximate solubility can be reported as the maximum volume of solute that dissolves in the initial volume of the solvent. For a more quantitative result, the mass of the added solute and solvent can be measured.

Visualizing Experimental and Logical Workflows

To aid in the practical application of these methods and in the decision-making process for solvent selection, the following diagrams, generated using Graphviz, illustrate key workflows.

References

The Thermal Stability of Methyl 2-Heptenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of methyl 2-heptenoate, a topic of increasing relevance in pharmaceutical development and chemical manufacturing. Understanding the thermal behavior of this and related unsaturated esters is critical for ensuring product purity, stability, and safety during synthesis, purification, and storage. Due to a lack of publicly available data specifically for this compound, this guide leverages data from structurally analogous compounds, particularly other unsaturated fatty acid methyl esters (FAMEs), to infer its thermal properties.

Predicted Thermal Stability and Decomposition Data

| Compound | Molecular Formula | Degree of Unsaturation | Onset of Degradation (°C) | Peak Degradation Temperature (°C) |

| Methyl Stearate | C₁₉H₃₈O₂ | Saturated | ~207 | - |

| Methyl Oleate | C₁₉H₃₆O₂ | Monounsaturated | ~180-230 | - |

| Methyl Linoleate | C₁₉H₃₄O₂ | Polyunsaturated | - | - |

| Methyl Linolenate | C₁₉H₃₂O₂ | Polyunsaturated | - | - |

| Data is derived from studies on the thermo-oxidative decomposition of C18 fatty acid methyl esters and should be considered as an estimation for the thermal behavior of this compound.[1] |

Key Thermal Processes: Isomerization and Decomposition

At elevated temperatures, α,β-unsaturated esters like this compound are susceptible to two primary thermal processes: isomerization and decomposition.

Isomerization to β,γ-Unsaturated Esters

Research on analogous compounds, such as methyl cis-4-methyl-2-pentenoate, has shown that α,β-unsaturated esters can undergo thermal rearrangement to their more stable β,γ-unsaturated isomers.[2] This process is believed to occur via a unimolecular 1,5-hydrogen transfer mechanism. For this compound, this would involve the migration of a hydrogen atom from the fourth carbon to the carbonyl oxygen, proceeding through a cyclic transition state to form methyl 3-heptenoate. This isomerization can occur at temperatures around 250°C.[2]

Thermal Decomposition Pathways

At higher temperatures, this compound will undergo decomposition. While a definitive pathway for this specific molecule is not documented, studies on the pyrolysis and combustion of other methyl esters, including methyl crotonate and methyl butanoate, suggest that the decomposition will likely proceed through a series of complex radical reactions.[2][3] Key bond fissions would be expected at the C-O and C-C bonds, leading to the formation of smaller volatile molecules.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., aluminum or platinum).

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

-

An inert gas, such as nitrogen, is continuously purged through the furnace to prevent oxidative degradation.[4][5]

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature, from which the onset of decomposition and peak degradation temperatures can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.[4][5]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. Decomposition is typically observed as a broad exothermic or endothermic event at higher temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the specific volatile products formed during the thermal decomposition of this compound.

Methodology:

-

A microgram-scale sample of this compound is rapidly heated to a specific pyrolysis temperature in an inert atmosphere.

-

The resulting degradation products are immediately swept into a gas chromatograph (GC) column by a carrier gas.

-

The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter a mass spectrometer (MS), which fragments the molecules and detects the resulting ions.

-

The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison to spectral libraries.

Visualizing Thermal Processes and Experimental Design

The following diagrams, generated using Graphviz, illustrate the key thermal pathway and a typical experimental workflow for assessing the thermal stability of this compound.

Caption: Experimental workflow for thermal stability analysis.

References

Methodological & Application

Application Notes and Protocols: A Focus on Methyl Heptenone and Methyl 2-Octynoate in Flavor and Fragrance Synthesis

Initial Clarification on Methyl 2-Heptenoate:

Preliminary research indicates that this compound is not commonly utilized in the flavor and fragrance industry. Information from specialized databases suggests it is "not for flavor use" and "not for fragrance use." The Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have not assigned it a number, which is typical for substances used in these applications.

Given the specificity of the user's request for detailed application notes, it is highly probable that there is an interest in similarly named compounds that are cornerstones in flavor and fragrance formulation. This document will, therefore, focus on two such widely used ingredients: Methyl Heptenone and Methyl 2-Octynoate (also known as Methyl Heptine Carbonate).

Part 1: Methyl Heptenone

Methyl Heptenone (6-methyl-5-hepten-2-one) is a versatile ingredient found naturally in essential oils like lemongrass, citronella, and palmarosa.[1][2] It is valued for its strong, fresh, and complex aroma profile.

Application Notes

Flavor Profile: Methyl Heptenone possesses a strong, fatty, green, and citrus-like odor with a bittersweet taste reminiscent of pear.[3] Its flavor profile is characterized by green, vegetative, musty notes with hints of apple and banana.[3] It is frequently used in flavor formulations for banana, citrus, and berry profiles.[1]

Fragrance Profile: In fragrances, it imparts a fresh, fruity, and slightly herbaceous character. It is occasionally used in soap fragrances to provide a sharp, citrusy lift.[1]

Applications:

-

Flavors: Used in a variety of fruit flavors such as apple, apricot, banana, berry, citrus, and pear. It is also utilized in tea, tomato, and mint flavorings.[4]

-

Fragrances: Finds application in soap perfumes and as a component in synthetic essential oil reconstitutions.

-

Chemical Synthesis: It is a crucial intermediate in the synthesis of other important fragrance and flavor chemicals like citral and linalool, as well as for the production of vitamins A and E.[4][5]

Quantitative Data

| Property | Value | Source(s) |

| FEMA Number | 2707 | [1][3][6] |

| JECFA Number | 1052 | [3] |

| CAS Number | 110-93-0 | [1][3] |

| Molecular Formula | C8H14O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| Odor | Strong, fatty, green, citrus-like | [3] |

| Taste | Bittersweet, pear-like | [3] |

| Boiling Point | 172-174 °C | [7] |

| Specific Gravity | 0.846-0.854 @ 25°C | [8] |

| Purity (by GC) | ≥98.0% | [1] |

| Natural Occurrence | Lemongrass, citronella, palmarosa, lemon oil, verbena oil | [1][2] |

Recommended Usage Levels in Food (as consumed): [9]

| Food Category | Average Maximum (ppm) |

|---|---|

| Baked Goods | 1.3 |

| Non-alcoholic Beverages | 1.1 |

Experimental Protocols

Protocol 1: Synthesis of Methyl Heptenone via Carroll Reaction

This protocol describes a common laboratory-scale synthesis.

Objective: To synthesize 6-methyl-5-hepten-2-one from 2-methyl-3-buten-2-ol and methyl acetoacetate.

Materials:

-

2-methyl-3-buten-2-ol

-

Methyl acetoacetate

-

Aluminum isopropoxide (catalyst)

-

Reactor with a distillation column

-

Heating mantle

-

Condenser and receiving flask

Procedure:

-

Charge the reactor with methyl acetoacetate and aluminum isopropoxide (1-4% of the weight of methyl acetoacetate).[5]

-

Heat the mixture to the reaction temperature of 140-160°C.[5]

-

Slowly add 2-methyl-3-buten-2-ol to the heated mixture. The molar ratio of methyl butenol to methyl acetoacetate should be between 1.1:1 and 2.0:1.[5]

-

The reaction proceeds via an ester exchange followed by a[10][10]-sigmatropic rearrangement (Carroll Reaction), which decarboxylates to form the product.

-

During the reaction, carbon dioxide is evolved and should be safely vented through the top of the distillation column.[5]

-

The reaction is typically run for 5-12 hours.[5]

-

After the reaction is complete, the crude product is purified by fractional distillation under vacuum to yield high-purity methyl heptenone.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of synthesized Methyl Heptenone and identify any impurities.

Instrumentation:

-

Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Strong polar silica capillary column

Procedure:

-

Sample Preparation: Prepare a dilute solution of the methyl heptenone sample in a suitable solvent (e.g., methanol or chloroform).

-

GC Separation:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-